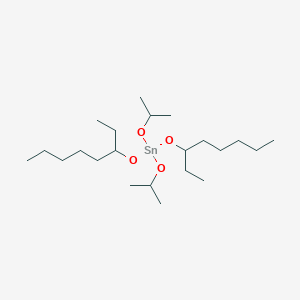
Bis(N-dodecylcyclopentadienyl)zirconiumdichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(dodecylcyclopentadienyl)zirconium dichloride is an organometallic compound that features zirconium at its core, bonded to two dodecylcyclopentadienyl ligands and two chloride ions. This compound is part of the broader class of metallocenes, which are known for their unique chemical properties and applications in various fields, including catalysis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(dodecylcyclopentadienyl)zirconium dichloride typically involves the reaction of zirconium tetrachloride with dodecylcyclopentadiene in the presence of a suitable base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The general reaction scheme can be represented as follows:
ZrCl4+2C12H21C5H5→(C12H21C5H4)2ZrCl2+2HCl
Industrial Production Methods
In an industrial setting, the production of bis(dodecylcyclopentadienyl)zirconium dichloride may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(dodecylcyclopentadienyl)zirconium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Ligand substitution reactions typically involve the use of Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium dioxide, while substitution reactions can produce a variety of zirconium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Bis(dodecylcyclopentadienyl)zirconium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of syndiotactic polystyrene.
Biology: The compound is studied for its potential use in bioinorganic chemistry, including interactions with biomolecules.
Industry: It is utilized in the production of advanced materials, such as high-performance polymers and composites.
Wirkmechanismus
The mechanism by which bis(dodecylcyclopentadienyl)zirconium dichloride exerts its effects is primarily through its role as a catalyst. The compound facilitates various chemical reactions by providing a reactive zirconium center that can interact with substrates, lowering the activation energy and increasing the reaction rate. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(cyclopentadienyl)zirconium dichloride: A simpler analog with cyclopentadienyl ligands instead of dodecylcyclopentadienyl.
Bis(butylcyclopentadienyl)zirconium dichloride: Contains butylcyclopentadienyl ligands.
Bis(ethylcyclopentadienyl)zirconium dichloride: Features ethylcyclopentadienyl ligands.
Uniqueness
Bis(dodecylcyclopentadienyl)zirconium dichloride is unique due to the presence of long dodecyl chains, which can impart different solubility and reactivity characteristics compared to its simpler analogs. These properties make it particularly useful in applications requiring specific solubility or interaction with organic substrates.
Eigenschaften
Molekularformel |
C34H58Cl2Zr |
|---|---|
Molekulargewicht |
628.9 g/mol |
InChI |
InChI=1S/2C17H29.2ClH.Zr/c2*1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-17;;;/h2*12-13,15-16H,2-11,14H2,1H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
OBXISDDXPAUQCR-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCC[C]1[CH][CH][CH][CH]1.CCCCCCCCCCCC[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


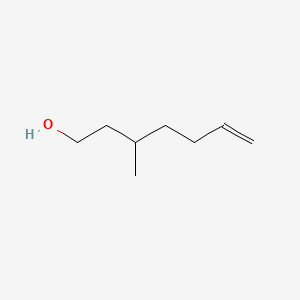

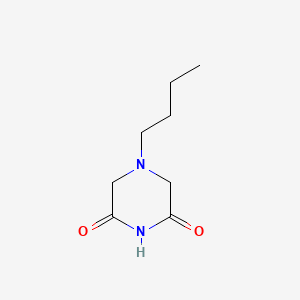
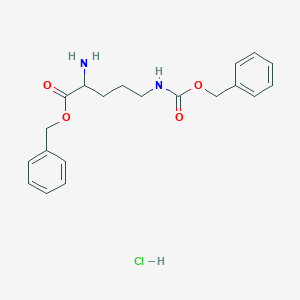
![3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B13821081.png)
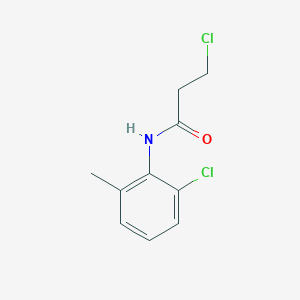
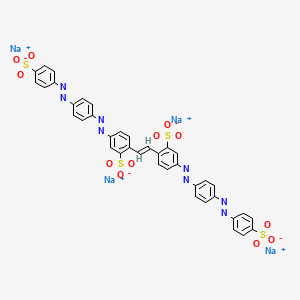
![methyl (4Z)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B13821091.png)


![2-(4-tert-butylphenyl)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B13821121.png)
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(3-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13821131.png)

